

Synthesis and characterization of Dansyl-proline.

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Compound of Interest

Compound Name: *Dansyl-proline*

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An In-depth Technical Guide to the Synthesis and Characterization of **Dansyl-proline**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of **Dansyl-proline**, a fluorescent derivative of the amino acid proline. It is widely utilized in biochemical and analytical research for the labeling of proteins, peptides, and other primary and secondary amines, enabling sensitive detection and quantification.

Introduction

Dansyl-proline is synthesized by the reaction of L-proline with dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride). This process, known as dansylation, attaches the fluorescent dansyl group to the secondary amine of the proline ring. The resulting compound exhibits strong fluorescence, making it an invaluable tool for various analytical techniques, including high-performance liquid chromatography (HPLC) and fluorescence spectroscopy. Its applications range from N-terminal amino acid sequencing to probing enzyme-substrate interactions and receptor mapping.^{[1][2][3]}

Synthesis of Dansyl-proline

The synthesis of **Dansyl-proline** is achieved through the nucleophilic substitution reaction between L-proline and dansyl chloride under alkaline conditions. The secondary amine of the proline ring acts as the nucleophile, attacking the sulfonyl chloride of the dansyl group.

Experimental Protocol: Synthesis

Materials:

- L-proline
- Dansyl chloride
- Sodium carbonate or other suitable base
- Acetone
- Water
- Hydrochloric acid (for acidification)
- Ethyl acetate (for extraction)

Procedure:

- Dissolve L-proline in an aqueous solution.
- Add sodium carbonate to the solution to achieve an alkaline pH (typically pH 9.0).^[4] This deprotonates the carboxylic acid and ensures the proline amine is sufficiently nucleophilic.
- Separately, dissolve dansyl chloride in acetone.
- Slowly add the dansyl chloride solution to the L-proline solution with constant stirring.
- Allow the reaction to proceed at an elevated temperature (e.g., 60-70°C) for approximately one hour.^{[4][5]}
- After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the **Dansyl-proline**.
- The product can then be purified through extraction with an organic solvent like ethyl acetate, followed by evaporation of the solvent. Further purification can be achieved by recrystallization or chromatography if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of **Dansyl-proline**.

Physicochemical and Spectroscopic Characterization

Once synthesized, **Dansyl-proline** must be characterized to confirm its identity and purity. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of Dansyl-proline

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₀ N ₂ O ₄ S	[1][6][7]
Molecular Weight	348.42 g/mol	[1][6][7]
Monoisotopic Mass	348.11437830 Da	[6][8]
Melting Point	150-153 °C	[7]
pKa (Predicted)	3.31 ± 0.20	[7][8]
XLogP3	2.6	[8]

Table 2: Spectroscopic and Mass Spectrometry Data

Technique	Parameter	Value	Reference
Fluorescence	Excitation (λ _{ex})	~335 - 340 nm	[1][9]
	Emission (λ _{em})	~518 - 525 nm	[1][9]
Mass Spectrometry	ESI-MS [M+H] ⁺	m/z 349.1	[1]
ESI-MS Fragment	m/z 234.1 (Dansyl fragment)	[1]	
GC-MS Peaks	m/z 170, 171, 348	[6]	
¹³ C NMR	Spectra Data	Available in SpectraBase	[6]

Analytical Characterization

High-performance liquid chromatography is the primary method for assessing the purity of **Dansyl-proline** and for its quantification in complex mixtures.

Experimental Protocol: HPLC Analysis

Objective: To separate and quantify **Dansyl-proline** using reverse-phase HPLC.

Instrumentation & Reagents:

- HPLC system with a UV or fluorescence detector
- C18 reverse-phase column (e.g., 5 μ m, 250 \times 4.6 mm)[1]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[1]
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[1]
- **Dansyl-proline** standard and sample solutions

Procedure:

- Equilibrate the C18 column with the initial mobile phase composition.
- Set the detector wavelength. For fluorescence detection, use an excitation of ~340 nm and an emission of ~525 nm.[1] For UV detection, monitoring can be performed at 250 nm.[4]
- Inject the sample onto the column.
- Elute the sample using a gradient program. A typical gradient is 20% to 60% Mobile Phase B over 20 minutes.[1]
- Maintain a constant flow rate, for example, 1.0 mL/min.[1]
- Identify the **Dansyl-proline** peak by comparing its retention time with that of a known standard. Under the specified conditions, a retention time of approximately 14.3 minutes is expected.[1]

Table 3: Example HPLC Method Parameters

Parameter	Condition	Reference
Column	C18 (5 μ m, 250 \times 4.6 mm)	[1]
Mobile Phase A	0.1% TFA in Water	[1]
Mobile Phase B	0.1% TFA in Acetonitrile	[1]
Gradient	20% to 60% B over 20 min	[1]
Flow Rate	1.0 mL/min	[1]
Detection	Fluorescence ($\lambda_{ex}/\lambda_{em}$ = 340/525 nm)	[1]
Retention Time	~14.3 min	[1]

Characterization Workflow Diagram

Caption: Workflow for the characterization of **Dansyl-proline**.

Applications in Research and Development

The unique fluorescent properties of **Dansyl-proline** make it a versatile tool for:

- N-Terminal Protein Sequencing: A classic method for identifying the first amino acid in a peptide chain.[1]
- Fluorescent Labeling: Used to derivatize primary and secondary amines for sensitive detection in HPLC and other separation techniques.[2]
- Enzyme Assays: Its fluorescence is often sensitive to the local environment, allowing it to be used as a probe for binding events in enzyme active sites.[1]
- Receptor Mapping: **Dansyl-proline** conjugates can serve as fluorescent ligands to study ligand-receptor dynamics in real-time.[1]

Conclusion

This guide provides a detailed framework for the synthesis and comprehensive characterization of **Dansyl-proline**. The experimental protocols and tabulated data offer a practical resource for researchers in biochemistry, analytical chemistry, and drug development. Adherence to these methodologies will ensure the reliable production and validation of this important fluorescent probe for a wide array of scientific applications.

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